molecular formula C9H14N4O B1376833 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol CAS No. 1314355-94-6

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

Cat. No. B1376833
CAS RN: 1314355-94-6
M. Wt: 194.23 g/mol
InChI Key: PUMDSLSEDRYTOC-UHFFFAOYSA-N
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Description

“1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the CAS Number: 1314355-94-6 . It has a molecular weight of 194.23 and a molecular formula of C9H14N4O .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains an amino group at the 2-position .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.23 and a molecular formula of C9H14N4O . The boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol and its derivatives have been explored for their pharmacological potential. For instance, a compound from this class, described as aminopyrimidine 2, was identified as a novel 5-HT(1A) agonist. This compound displayed moderate potency and metabolic stability in binding and functional assays (Dounay et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

The chemical structure has been adapted in the development of inhibitors for HIV-1 reverse transcriptase. Piperidine-4-yl-aminopyrimidines, including derivatives of this compound, have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These derivatives have shown potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).

Development of Antiviral Agents

The indazolyl-substituted piperidin-4-yl-aminopyrimidines, a related group, were designed from potent HIV-1 NNRTIs. These compounds exhibited moderate to excellent activities against wild-type HIV-1 and certain mutant strains (Xiao et al., 2019).

Potential in Bone Disorders Treatment

A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was discovered through high-throughput screening. This compound, related to this compound, showed promise in increasing the trabecular bone formation rate in models of bone disorders (Pelletier et al., 2009).

Antimicrobial and Larvicidal Activities

Derivatives of this compound have been synthesized and tested for their antibacterial and larvicidal effects. Some synthesized compounds showed notable antibacterial nature and larvicidal activity against certain strains and species (Suresh et al., 2016).

Safety and Hazards

The safety and hazards of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” are not specified in the available resources .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” could be in these areas.

properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMDSLSEDRYTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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